molecular formula C6H9N B1345603 5-Hexenenitrile CAS No. 5048-19-1

5-Hexenenitrile

Cat. No. B1345603
CAS RN: 5048-19-1
M. Wt: 95.14 g/mol
InChI Key: UNAQSRLBVVDYGP-UHFFFAOYSA-N
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Description

5-Hexenenitrile is an aliphatic nitrile and a volatile compound . It is formed as a degradation product of glucobrassicanapin in Aurinia sinuata . It is reported to be an attractant from oilseed rape for the cabbage seed weevil, Ceutorhynchus assimilis .


Synthesis Analysis

5-Hexenenitrile may be used in the synthesis of 1,8-dicyano-4-octene . It undergoes Wacker oxidation to form the corresponding methyl ketone using a PdCl2-DMA (palladium dichloride-N,N-dimethylacetamide) catalytic system .


Molecular Structure Analysis

The molecular formula of 5-Hexenenitrile is C6H9N . It has an average mass of 95.142 Da and a monoisotopic mass of 95.073502 Da .


Chemical Reactions Analysis

There is limited information available on the specific chemical reactions involving 5-Hexenenitrile .


Physical And Chemical Properties Analysis

5-Hexenenitrile has a density of 0.8±0.1 g/cm3, a boiling point of 159.2±19.0 °C at 760 mmHg, and a vapour pressure of 2.5±0.3 mmHg at 25°C . It has an enthalpy of vaporization of 39.6±3.0 kJ/mol and a flash point of 57.0±6.6 °C . The index of refraction is 1.422 .

Scientific Research Applications

Degradation of Explosive Compounds

Research on the degradation of RDX, a common soil and water contaminant at military facilities, using zerovalent iron nanoparticles (ZVINs) provides insights into the potential application of similar nitrile compounds in environmental remediation technologies. The study found that ZVINs could degrade RDX into less harmful byproducts, suggesting that 5-Hexenenitrile could play a role in similar remediation efforts, especially if it shares reactive properties with RDX degradation intermediates (Naja et al., 2008).

Microbial Degradation of Explosives

The microbial degradation of explosives, including RDX, highlights the biotransformation capabilities of microorganisms, which could be relevant to the breakdown of various nitrile compounds, including 5-Hexenenitrile. This research underscores the potential for developing bioremediation strategies to address contamination from explosives and possibly other hazardous organic compounds (Hawari et al., 2000).

Theoretical Study of Organic Reactions

A theoretical study focused on the thermal rearrangements of organic compounds closely related to 5-Hexenenitrile, such as 1-hexen-5-yne, provides a foundation for understanding the chemical behavior and potential applications of 5-Hexenenitrile in synthesizing new materials or studying reaction mechanisms. This research, employing density functional theory and other high-level ab initio methods, explores the potential energy surface and reaction kinetics, which are critical for designing chemical processes and materials (Bozkaya & Özkan, 2012).

Safety And Hazards

5-Hexenenitrile is harmful if inhaled or swallowed, and it is a flammable liquid and vapour . It may cause respiratory irritation, skin irritation, and serious eye irritation . Safety measures include wearing protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

hex-5-enenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N/c1-2-3-4-5-6-7/h2H,1,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNAQSRLBVVDYGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCC#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50198502
Record name 5-Hexenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

95.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Hexenenitrile

CAS RN

5048-19-1
Record name 5-Hexenenitrile
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005048191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hexenenitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50198502
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hexenenitrile
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Synthesis routes and methods

Procedure details

The reaction of epsilon-caprolactone with ammonia in the gas phase over alumina gives 22% of hex-1-ene-6-nitrile and 24% of epsilon-hydroxycapronitrile.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
257
Citations
M Miyazawa, T Nishiguchi… - Flavour and fragrance …, 2005 - Wiley Online Library
… In addition, three nitriles were detected in the steam volatiles and were identified as 2-methyl 5-hexenenitrile, 3-phenylpropiononitrile and 6-methylthiohexanonitrile, by comparison of …
Number of citations: 43 onlinelibrary.wiley.com
I Blažević, A Radonić, J Mastelić, M Zekić… - Food Chemistry, 2010 - Elsevier
Volatiles of Aurinia sinuata (L.) Griseb. were isolated from aerial parts and analysed by gas chromatography/gas chromatography–mass spectrometry (GC/GC–MS). The main …
Number of citations: 63 www.sciencedirect.com
D Zhang, R Wang, X Yang - Catalysis Communications, 2011 - Elsevier
… Hexanenitrile and 5-hexenenitrile are main by-products for three catalysts. The selectivity for hexanenitrile and 5-Hexenenitrile over AM is more than 23% which is twice as that over …
Number of citations: 38 www.sciencedirect.com
H Kurokawa, Y Nakazato, S Tahara… - Macromolecular …, 2013 - Wiley Online Library
… 5-Hexenenitrile was used for the polymerization after the dehydration with MS-13X. Fluorotetrasilicic mica (ME-100) was obtained from the CO-OP Chemical Corporation. …
Number of citations: 10 onlinelibrary.wiley.com
E Bartlet, MM Blight, P Lane… - Entomologia …, 1997 - Wiley Online Library
… Attraction was demonstrated to nitriles (phenylacetonitrile, 4-pentenenitrile and 5-hexenenitrile), which are also glucosinolate metabolites, and to volatiles emitted by a wider spectrum …
Number of citations: 88 onlinelibrary.wiley.com
T Shibamoto, M Horiuchi, K Umano - Journal of Essential Oil …, 2007 - Taylor & Francis
… The main components of wheat extract were 5-hexenenitrile (5.51 ppm), phytol (4.62 ppm), phenyl acetonitrile (4.39 ppm), 4-pentennitrile (4.36 ppm), (E)-β-ionone (3.40 ppm), 5,6-epoxy…
Number of citations: 14 www.tandfonline.com
Y Izumi, S Sato, K Urabe - Chemistry Letters, 1983 - journal.csj.jp
The boron trioxide coupled with hydroxyapatite was found to catalyze the Beckmann rearrangement of cyclohexanone oxime in the vapor phase at 300 C more selectively than boria-…
Number of citations: 98 www.journal.csj.jp
S HASHIMOTO, M MIYAZAWA… - Journal of Food …, 1982 - Wiley Online Library
… 4-Pentenenitrile 5-Hexenenitrile 3-Phenylpropionenitrile … 5-hexenenitrile, … and 6-(methylthio)-hexanenitrile in BrZ and 4-pentenenitrile, 5-hexenenitrile, 3-phenylpropiononitrile …
Number of citations: 16 ift.onlinelibrary.wiley.com
CC Tsai, CY Zhong, I Wang, SB Liu, WH Chen… - Applied Catalysis A …, 2004 - Elsevier
… was proposed which invokes the main rearrangement reaction of CHO oxime accompanied by two side reactions, namely ring opening reaction of ε-caprolactam to form 5-hexenenitrile (…
Number of citations: 45 www.sciencedirect.com
C Zheng, Y Yang, F Wei, X Lv, Z Xia, M Qi… - Food Research …, 2023 - Elsevier
… We observed that 5-hexenenitrile, the most abundant nitrile in FCCP, was obtained by different oven heatings (Figure 3). The formation of 5-hexenenitrile involves two possible …
Number of citations: 3 www.sciencedirect.com

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